Marbofloxacin hydrochloride
Marbofloxacin hydrochloride
Marbofloxacin hydrochloride is a potent antibiotic of which depends upon its inhibition of DNA-gyrase.Target: DNA-gyraseMarbofloxacin hydrochloride is a third-generation fluoroquinolone for veterinary use, the antimicrobial of which depends upon its inhibition of DNA-gyrase and topoisomerase IV. With a broad spectrum bactericidal activity and good efficacy, marbofloxacin hydrochloride is indicated for dermatological, respiratory and urinary tract infections due to both Gram-positive and Gram-negative bacteria and Mycoplasma [1].Administration of Marbofloxacin hydrochloride at 6 mg/kg once daily for 7 days in a Staphylococcus aureus infection in tissue cages in ponies is not effective for the elimination of S. aureus infections from secluded sites [2]. The pharmacokinetic properties of marbofloxacin hydrochloride were investigated in 6 horses after i.v., subcutaneous and oral administration of a single dose of 2 mg/kg bwt and the minimal inhibitory concentrations (MIC) assessed for bacteria isolated from equine infectious pathologies. The clearance of marbofloxacin hydrochloride was mean +/- s.d. 0.25 +/- 0.05 l/kg/h and the terminal half-life 756 +/- 1.99 h. The marbofloxacin hydrochloride absolute bioavailabilities after subcutaneous and oral administration were 98 +/- 11% and 62 +/- 8%, respectively. Considering the breakpoint values of efficacy indices for fluoroquinolones, a marbofloxacin hydrochloride dosage regimen of 2 mg/kg bwt/24 h by i.v., subcutaneous or oral routes was more appropriate for enterobacteriaceae than for S. aureus [3].Toxicity: cramps; vomiting; anorexia; soft stools; diarrhoea
Brand Name:
Vulcanchem
CAS No.:
115551-26-3
VCID:
VC0001892
InChI:
InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H
SMILES:
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl
Molecular Formula:
C17H20ClFN4O4
Molecular Weight:
398.82
Marbofloxacin hydrochloride
CAS No.: 115551-26-3
Inhibitors
VCID: VC0001892
Molecular Formula: C17H20ClFN4O4
Molecular Weight: 398.82
CAS No. | 115551-26-3 |
---|---|
Product Name | Marbofloxacin hydrochloride |
Molecular Formula | C17H20ClFN4O4 |
Molecular Weight | 398.82 |
IUPAC Name | 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H |
SMILES | CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl |
Description | Marbofloxacin hydrochloride is a potent antibiotic of which depends upon its inhibition of DNA-gyrase.Target: DNA-gyraseMarbofloxacin hydrochloride is a third-generation fluoroquinolone for veterinary use, the antimicrobial of which depends upon its inhibition of DNA-gyrase and topoisomerase IV. With a broad spectrum bactericidal activity and good efficacy, marbofloxacin hydrochloride is indicated for dermatological, respiratory and urinary tract infections due to both Gram-positive and Gram-negative bacteria and Mycoplasma [1].Administration of Marbofloxacin hydrochloride at 6 mg/kg once daily for 7 days in a Staphylococcus aureus infection in tissue cages in ponies is not effective for the elimination of S. aureus infections from secluded sites [2]. The pharmacokinetic properties of marbofloxacin hydrochloride were investigated in 6 horses after i.v., subcutaneous and oral administration of a single dose of 2 mg/kg bwt and the minimal inhibitory concentrations (MIC) assessed for bacteria isolated from equine infectious pathologies. The clearance of marbofloxacin hydrochloride was mean +/- s.d. 0.25 +/- 0.05 l/kg/h and the terminal half-life 756 +/- 1.99 h. The marbofloxacin hydrochloride absolute bioavailabilities after subcutaneous and oral administration were 98 +/- 11% and 62 +/- 8%, respectively. Considering the breakpoint values of efficacy indices for fluoroquinolones, a marbofloxacin hydrochloride dosage regimen of 2 mg/kg bwt/24 h by i.v., subcutaneous or oral routes was more appropriate for enterobacteriaceae than for S. aureus [3].Toxicity: cramps; vomiting; anorexia; soft stools; diarrhoea |
Synonyms | 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,3,4]oxadiazino[6,5,4-ij]quinoline-6-carboxylic acid hydrochloride |
Reference | [1]. Shen J, et al. Marbofloxacin. Acta Crystallogr Sect E Struct Rep Online. 2012 Apr 1;68(Pt 4):o998-9. [2]. Voermans M, et al. Clinical efficacy of intravenous administration of marbofloxacin in a Staphylococcus aureus infection in tissue cages in ponies. J Vet Pharmacol Ther. 2006 Dec;29(6):555-60. [3]. Bousquet-Melou A, et al. Pharmacokinetics of marbofloxacin in horses. Equine Vet J. 2002 Jul;34(4):366-72. |
PubChem Compound | 14576609 |
Last Modified | Dec 05 2021 |
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